3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
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Overview
Description
3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[222]octane is a complex organic compound that features a bicyclic structure with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 6-methylpyridin-2-yl boronic acid with a suitable bicyclic halide under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate in an organic solvent like toluene, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris((6-methylpyridin-2-yl)oxy)benzene: Another compound with a similar pyridine structure but different functional groups.
2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine: Features a pyridine ring and is used in similar research applications.
Uniqueness
What sets 3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane apart is its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various industrial applications.
Properties
IUPAC Name |
3-(6-methylpyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-2-4-13(14-10)16-12-9-15-7-5-11(12)6-8-15/h2-4,11-12H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCBKILXVRNKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CN3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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